N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c1-26(30(28,29)17-12-6-3-7-13-17)21-22-25-24-20(16-10-4-2-5-11-16)27(22)19-15-9-8-14-18(19)23-21/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISGUYQMCCRXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2N3C1=NN=C3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Aromatic substitution reactions can occur, particularly involving the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated aromatics in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its antiviral properties and potential use in treating viral infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide involves its interaction with molecular targets such as DNA. This compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation and induction of apoptosis . The molecular pathways involved include the activation of caspases and the modulation of cell cycle regulatory proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Compound: N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide
- Key Difference: The substituent at the 1-position of the triazoloquinoxaline ring is 2-methylpropyl (isobutyl) instead of phenyl.
- Impact :
- Evidence : This analog is structurally closest to the target compound but lacks detailed spectral or activity data in the provided evidence .
Heterocyclic Core Variations
Compound : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9]
- Key Difference: These compounds feature a 1,2,4-triazole core instead of the fused triazoloquinoxaline system.
- Impact: Tautomerism: The triazole-thione tautomerism observed in [7–9] (absence of νS-H bands in IR, presence of νC=S at 1247–1255 cm⁻¹) contrasts with the rigid triazoloquinoxaline structure, which lacks such tautomeric flexibility . Bioactivity: Triazole derivatives are often explored for antimicrobial activity, whereas triazoloquinoxalines may target different biological pathways due to extended π-conjugation .
Compound : 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
- Key Difference: Replaces the triazoloquinoxaline with a 1,2-oxazole ring.
- Activity: Oxazole-containing sulfonamides are synthesized for antimicrobial applications, suggesting divergent therapeutic targets compared to triazoloquinoxaline derivatives .
Simpler Sulfonamide Derivatives
Compound : N-(4-Methoxyphenyl)benzenesulfonamide
- Key Difference: Lacks the triazoloquinoxaline moiety entirely, retaining only the sulfonamide-phenyl backbone.
- Impact: Solubility: The methoxy group improves aqueous solubility, whereas the bulky triazoloquinoxaline in the target compound may reduce it. Bioactivity: Simpler sulfonamides are often used as carbonic anhydrase inhibitors or antibiotics, while more complex derivatives may exhibit kinase or receptor antagonism .
Biological Activity
N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties and potential applications, focusing on its anticancer, antimicrobial, and anticonvulsant effects, supported by recent research findings.
Chemical Structure and Properties
The compound belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which are recognized for their complex structure and ability to interact with various biological targets. The molecular formula is , indicating the presence of a sulfonamide group that enhances solubility and bioactivity.
Anticancer Activity
Recent studies have shown that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Compounds such as 16a and 16b demonstrated relative activities in the micromolar range (3158 nM and 3527 nM) against melanoma cells. Compound 17a exhibited an EC50 of 365 nM, highlighting its potential as an anticancer agent .
- Mechanism of Action : These compounds act as inhibitors of phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways related to cancer progression. Specifically, they have been shown to induce apoptosis by upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- In Vitro Studies : Compounds from this class exhibited mild antimicrobial activity against various pathogens. Preliminary screenings indicated moderate to strong growth inhibition against tumor cell lines at concentrations ranging from to molar .
- Broad Spectrum Activity : Notably, compound 3b showed selectivity towards central nervous system cancers and leukemia cell lines with GI50 values of 4.03 µM for SF-639 (CNS cancer) and 6.46 µM for CCRF-CEM (leukemia) .
Anticonvulsant Activity
The anticonvulsant potential of these compounds has been evaluated using animal models:
- Evaluation Method : The metrazol-induced convulsion model was employed to assess the anticonvulsant activity of synthesized derivatives. Among tested compounds, two showed significant anticonvulsant effects comparable to standard treatments like phenobarbital .
Data Summary
| Biological Activity | Compound | EC50 / GI50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | 17a | 0.365 | Apoptosis induction via PDE inhibition |
| Antimicrobial | 3b | 4.03 (CNS cancer) | Moderate growth inhibition on tumor cell lines |
| Anticonvulsant | 14 & 15b | Not specified | Metrazol-induced convulsion model |
Case Study 1: Anticancer Efficacy
A study conducted by El-Adl et al. synthesized several [1,2,4]triazolo[4,3-a]quinoxaline derivatives and evaluated their anti-proliferative activities against multiple cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast cancer). The results demonstrated that certain derivatives acted as potent DNA intercalators and topoisomerase II inhibitors .
Case Study 2: Antimicrobial Screening
Research on the antimicrobial efficacy of quinoxaline derivatives indicated that while some compounds showed mild activity against bacteria and fungi, they were particularly effective in inhibiting the growth of specific tumor cell lines. This suggests potential dual-use in both antimicrobial and anticancer therapies .
Q & A
Q. How can synergistic effects with other anticancer agents be systematically evaluated?
- Combination Index (CI) : Use Chou-Talalay method to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .
- Isobologram Analysis : Graphically quantify synergy across dose ranges .
- Mechanistic Studies : Pair with topoisomerase inhibitors or microtubule disruptors to identify complementary targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
